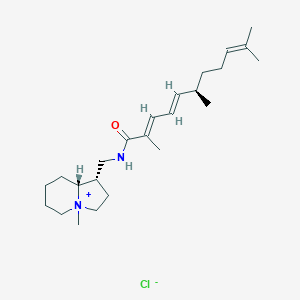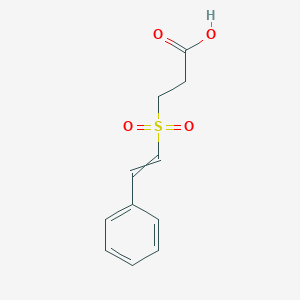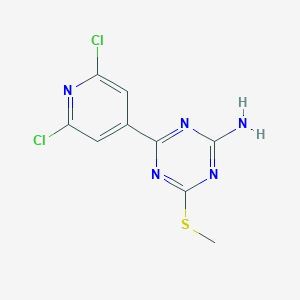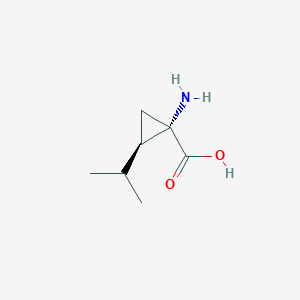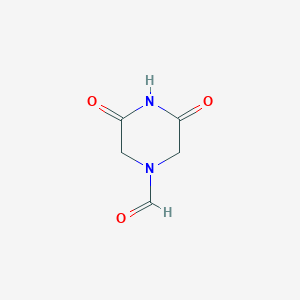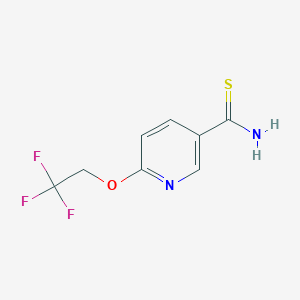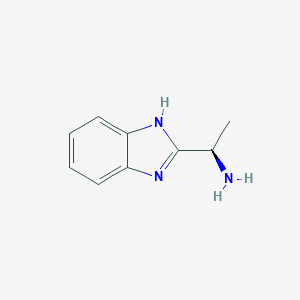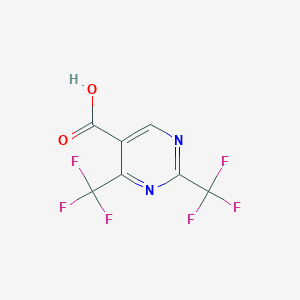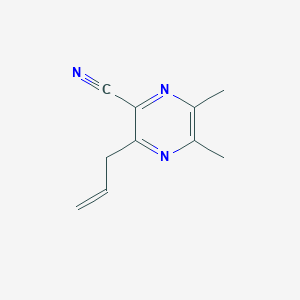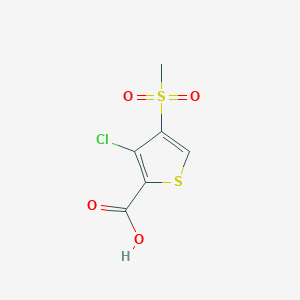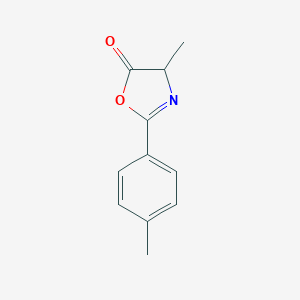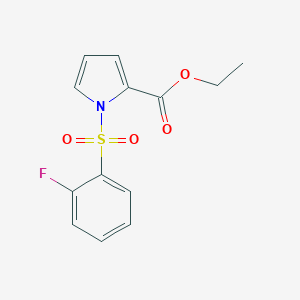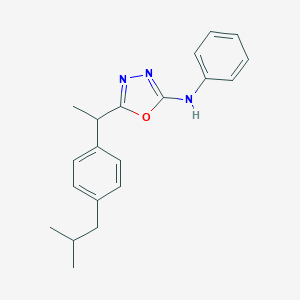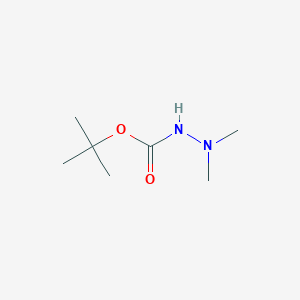![molecular formula C8H9NO2 B066055 1-[2-(Hydroxyamino)phenyl]ethanone CAS No. 172756-97-7](/img/structure/B66055.png)
1-[2-(Hydroxyamino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxyamino)phenyl]ethanone is a chemical compound that has been the subject of considerable scientific research due to its potential applications in various fields. It is also known as Acetophenone oxime or APO, and its molecular formula is C8H9NO2. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxyamino)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemische Und Physiologische Effekte
1-[2-(Hydroxyamino)phenyl]ethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of various diseases. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(Hydroxyamino)phenyl]ethanone in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of using APO in experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(Hydroxyamino)phenyl]ethanone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.
Another area of interest is its potential as a pesticide and herbicide. Further studies are needed to determine its effectiveness and safety in agricultural applications.
Finally, future research could focus on the synthesis of novel compounds based on 1-[2-(Hydroxyamino)phenyl]ethanone, with potential applications in various fields, including medicine, agriculture, and industry.
Synthesemethoden
The synthesis of 1-[2-(Hydroxyamino)phenyl]ethanone can be achieved through a variety of methods, including the reaction of acetophenone with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of APO as a white crystalline solid with a melting point of 59-61°C.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxyamino)phenyl]ethanone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, APO has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antimicrobial and antiviral properties.
In agriculture, APO has been studied as a potential pesticide and herbicide. It has been shown to exhibit herbicidal activity against a range of weeds and is considered to be a promising alternative to traditional herbicides.
In industry, APO has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
172756-97-7 |
|---|---|
Produktname |
1-[2-(Hydroxyamino)phenyl]ethanone |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1-[2-(hydroxyamino)phenyl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5,9,11H,1H3 |
InChI-Schlüssel |
QLXFOXKKRJEMJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NO |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NO |
Synonyme |
Ethanone, 1-[2-(hydroxyamino)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



